molecular formula C20H20N2O3 B13981333 ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate CAS No. 417721-39-2

ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate

Katalognummer: B13981333
CAS-Nummer: 417721-39-2
Molekulargewicht: 336.4 g/mol
InChI-Schlüssel: SFPQCLDCKCVBNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a benzyloxyphenyl substituent on the pyrrole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 4-benzyloxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the pyrrole ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The benzyloxy group can be reduced to form the corresponding phenol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, phenolic compounds, and various substituted pyrrole derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.

    Industry: It is used in the development of new materials and as a building block in the synthesis of dyes and pigments.

Wirkmechanismus

The mechanism of action of ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group and the benzyloxyphenyl substituent play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 2-amino-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the benzyloxy group, resulting in different chemical properties.

    Ethyl 2-amino-5-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate: Contains a methoxy group instead of a benzyloxy group, affecting its reactivity and applications.

Uniqueness

Ethyl 2-amino-5-(4-benzyloxyphenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and differentiates it from other similar pyrrole derivatives.

Eigenschaften

CAS-Nummer

417721-39-2

Molekularformel

C20H20N2O3

Molekulargewicht

336.4 g/mol

IUPAC-Name

ethyl 2-amino-5-(4-phenylmethoxyphenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C20H20N2O3/c1-2-24-20(23)17-12-18(22-19(17)21)15-8-10-16(11-9-15)25-13-14-6-4-3-5-7-14/h3-12,22H,2,13,21H2,1H3

InChI-Schlüssel

SFPQCLDCKCVBNZ-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(NC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.